Benzene, (1,1-dimethoxypropyl)-
Description
Contextualization of the Compound's Structural Significance
The structural significance of Benzene (B151609), (1,1-dimethoxypropyl)- is almost entirely derived from its identity as a protected form of propiophenone (B1677668). In multi-step organic synthesis, it is often necessary to perform a reaction on one part of a molecule while preventing another, more reactive part from participating. The conversion of a ketone to a ketal is a classic "protecting group" strategy. pearson.comyoutube.com
The carbonyl group of a ketone is susceptible to attack by nucleophiles and reducing agents. By converting it to a ketal, the electrophilic carbon of the carbonyl is transformed into a saturated, tetrahedral carbon bonded to four other atoms, rendering it unreactive towards bases, nucleophiles, and hydrides. youtube.comwikipedia.org This protection is robust, yet the ketal can be readily converted back to the original ketone by treatment with aqueous acid, a process known as deprotection. organic-chemistry.orglearncbse.in This reversibility is a critical feature, allowing the temporary masking and subsequent restoration of the ketone functionality. chemistrysteps.com
Historical Overview of Related Dimethoxypropane Derivatives in Synthesis
The utility of Benzene, (1,1-dimethoxypropyl)- is best understood by examining the history of its simpler analogues, most notably 2,2-dimethoxypropane (B42991) (DMP). The formation of acetals and ketals was historically achieved by reacting an aldehyde or ketone with two equivalents of an alcohol under acidic conditions. libretexts.org A key challenge in this process is the removal of the water byproduct to drive the reaction equilibrium towards the product, often accomplished through methods like azeotropic distillation. wikipedia.org
The development of reagents like orthoesters and gem-dialkoxyalkanes such as 2,2-dimethoxypropane revolutionized this area of synthesis. acs.orgnih.gov DMP, the dimethyl ketal of acetone (B3395972), serves as both a reactant and a dehydrating agent. It reacts with water to produce acetone and methanol (B129727), effectively scavenging water from a reaction system. youtube.com Furthermore, in the presence of an acid catalyst, DMP can react with other alcohols or diols in an exchange reaction to form new ketals or acetals. This made it an exceptionally popular reagent for protecting diols as cyclic ketals (acetonides), a technique that became indispensable in the chemistry of carbohydrates and nucleosides. nih.gov The principles established with DMP are directly applicable to the synthesis and function of Benzene, (1,1-dimethoxypropyl)-.
Scope and Research Objectives for the Compound in Advanced Organic Chemistry
The primary research objective for employing Benzene, (1,1-dimethoxypropyl)- is to facilitate complex molecular syntheses that require the strategic protection of a propiophenone moiety. Its use allows chemists to manipulate other parts of the molecule, particularly the aromatic ring, with high selectivity.
A key challenge in aromatic chemistry is controlling the position of incoming substituents (regioselectivity). For instance, the synthesis of p-nitropropiophenone is not straightforward. Direct nitration of benzene followed by a Friedel-Crafts acylation fails because the nitro group strongly deactivates the ring towards acylation. wikipedia.org Conversely, performing the Friedel-Crafts acylation first to form propiophenone, followed by nitration, leads to a mixture of products with a significant amount of the undesired meta-isomer, as the acyl group is a meta-director.
The use of Benzene, (1,1-dimethoxypropyl)- provides an elegant solution to this problem. The (1,1-dimethoxypropyl) substituent is an ortho-, para-directing group, guiding the incoming electrophile to the desired positions on the benzene ring. After the substitution reaction is complete, the ketal is easily hydrolyzed to reveal the ketone, yielding the final product with the correct substitution pattern.
| Step | Reaction | Purpose | Key Reagents |
|---|---|---|---|
| 1 | Friedel-Crafts Acylation | Formation of the parent ketone. wikipedia.org | Benzene, Propionyl chloride, AlCl₃ |
| 2 | Ketal Formation (Protection) | Masking the ketone to control subsequent reactivity. acs.orgnih.gov | Propiophenone, Methanol, Acid catalyst (e.g., HCl) |
| 3 | Electrophilic Aromatic Substitution | Introduction of the nitro group at the para position. | Nitric acid, Sulfuric acid |
| 4 | Hydrolysis (Deprotection) | Restoration of the ketone functional group. learncbse.in | Aqueous acid (e.g., dilute H₂SO₄), Water |
This synthetic strategy highlights the scope of Benzene, (1,1-dimethoxypropyl)- as a tool in advanced organic chemistry. Research objectives involving this compound are centered on enabling synthetic routes to complex substituted aromatic ketones, which are themselves valuable precursors for pharmaceuticals and other fine chemicals. wikipedia.orggoogle.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
25310-92-3 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
1,1-dimethoxypropylbenzene |
InChI |
InChI=1S/C11H16O2/c1-4-11(12-2,13-3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 |
InChI Key |
QQRDWBBZZJLZBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)(OC)OC |
Origin of Product |
United States |
Synthetic Methodologies for Benzene, 1,1 Dimethoxypropyl
Direct Acetalization Reactions of Propiophenone (B1677668)
The most direct route to Benzene (B151609), (1,1-dimethoxypropyl)- involves the acetalization of propiophenone. This process converts the ketone's carbonyl group into a diether linkage by reaction with two equivalents of methanol (B129727).
Acid-Catalyzed Acetals Formation (e.g., utilizing trace conventional acids)
The formation of acetals from ketones using an acid catalyst is a fundamental and widely employed transformation in organic chemistry. nih.govnist.gov In the synthesis of Benzene, (1,1-dimethoxypropyl)-, propiophenone is treated with an excess of methanol in the presence of a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
The mechanism for this reaction proceeds in several distinct steps:
Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of propiophenone, significantly increasing the electrophilicity of the carbonyl carbon. nih.gov
Nucleophilic Attack by Methanol : A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.
Proton Transfer : A proton is transferred from the newly added methoxy (B1213986) group to one of the hydroxyl groups, forming a good leaving group (water).
Formation of the Hemiacetal : The intermediate loses a proton to yield a hemiacetal. Under acidic conditions, the reaction typically does not stop at this stage. nih.gov
Elimination of Water : The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming an oxonium ion. This species then eliminates a molecule of water to generate a resonance-stabilized oxocarbenium ion.
Second Nucleophilic Attack : A second molecule of methanol attacks the highly electrophilic oxocarbenium ion.
Deprotonation : The resulting protonated acetal (B89532) is deprotonated, typically by a molecule of the solvent (methanol) or the conjugate base of the catalyst, to yield the final product, Benzene, (1,1-dimethoxypropyl)-, and regenerate the acid catalyst. nist.gov
Since acetalization is a reversible reaction, the removal of water is crucial to drive the equilibrium toward the product side, in accordance with Le Chatelier's principle.
Photoorganocatalytic Approaches to Acetal Synthesis
Recent advancements in synthetic methodology have introduced milder and more environmentally benign alternatives to strong acid catalysis. Photoorganocatalysis has emerged as a powerful tool for various organic transformations, including acetal synthesis. iupac.orglookchem.com Research has demonstrated that organic dyes, such as thioxanthenone, can effectively catalyze the acetalization of aldehydes under irradiation from common household lamps. iupac.orglookchem.com
While much of the existing research focuses on aldehydes, the general mechanism offers a potential pathway for the acetalization of ketones like propiophenone. lookchem.com The proposed mechanism involves:
Photoexcitation : The photocatalyst (e.g., thioxanthenone) absorbs light and is promoted to an excited triplet state.
Energy Transfer : The excited photocatalyst is thought to activate the substrate, facilitating the nucleophilic attack of the alcohol.
Acetal Formation : The reaction proceeds to form the hemiacetal and subsequently the full acetal.
This method avoids the use of corrosive acids and often proceeds under neutral, ambient conditions, highlighting its potential as a "green" synthetic route.
Solvent Effects in Acetalization Processes (e.g., methanol-benzene mixtures)
The choice of solvent can significantly influence the efficiency of acetalization reactions. As an equilibrium process, the formation of Benzene, (1,1-dimethoxypropyl)- from propiophenone and methanol generates water as a byproduct. To achieve high yields, this water must be removed from the reaction mixture.
Using a co-solvent such as benzene or toluene (B28343) alongside methanol provides an effective solution. Benzene forms a low-boiling azeotrope with water, allowing for its continuous removal by distillation using a Dean-Stark apparatus. This sequestration of the water byproduct shifts the equilibrium position to favor the formation of the acetal product. The solubility parameters and thermodynamic interactions between methanol and benzene are key factors in the efficiency of this process. nih.gov
Table 1: Summary of Direct Acetalization Methodologies for Benzene, (1,1-dimethoxypropyl)-
| Methodology | Reagents/Catalysts | Key Principles & Conditions |
|---|---|---|
| Acid-Catalyzed Acetalization | Propiophenone, Methanol, Trace Acid (e.g., HCl, H₂SO₄) | Reversible equilibrium; requires removal of water. Involves protonation of the carbonyl and formation of an oxocarbenium ion intermediate. nih.govnist.gov |
| Photoorganocatalytic Acetalization | Propiophenone, Methanol, Photocatalyst (e.g., Thioxanthenone), Light Source | Green chemistry approach. Avoids strong acids. Mechanism involves an excited-state catalyst. Primarily documented for aldehydes. iupac.orglookchem.com |
| Solvent-Driven Equilibrium | Propiophenone, Methanol, Benzene (as co-solvent) | Utilizes azeotropic distillation (Dean-Stark trap) to remove water, driving the reaction to completion per Le Chatelier's principle. nih.gov |
Electrochemical Synthesis Pathways
Electrochemical methods offer an alternative synthetic strategy that circumvents the direct acetalization of a ketone. These pathways involve the transformation of a different precursor compound at an electrode surface.
Anodic Oxidation of Precursor Compounds (e.g., 2-phenyl-2-ethylaziridine)
A plausible, though not extensively documented, electrochemical route to Benzene, (1,1-dimethoxypropyl)- involves the anodic oxidation of a precursor like 2-phenyl-2-ethylaziridine in a methanol solvent. Electrochemical synthesis provides a reagent-free method for oxidation. researchgate.net The aziridine (B145994), a strained three-membered nitrogen-containing heterocycle, can undergo ring-opening reactions under various conditions.
In a proposed electrochemical setup, a constant current is passed through a solution of 2-phenyl-2-ethylaziridine in methanol containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate). The methanol serves as both the solvent and the nucleophile. The anodic oxidation is hypothesized to initiate the cleavage of the strained aziridine ring, leading to an intermediate that is subsequently trapped by solvent molecules to form the target acetal. This approach is analogous to other electrochemical aminations and ring-forming/opening reactions where an electrode replaces chemical oxidants.
Mechanistic Considerations in Electrochemical Formation
The mechanism for the electrochemical formation of Benzene, (1,1-dimethoxypropyl)- from 2-phenyl-2-ethylaziridine is speculative but can be postulated based on known electrochemical principles and the reactivity of related compounds.
A plausible mechanistic pathway is as follows:
Initial Oxidation : The process likely begins with a one-electron oxidation of the precursor at the anode. This oxidation could occur either at the nitrogen atom of the aziridine or at the phenyl ring, forming a radical cation intermediate.
Ring Cleavage : The highly strained and electronically unstable radical cation undergoes rapid ring cleavage. The fragmentation of the C-C bond between the phenyl- and ethyl-bearing carbons would be favored, as it would generate a stabilized benzylic carbocation.
Carbocation Formation and Rearrangement : The cleavage results in the formation of a carbocationic species. A subsequent rearrangement could occur to place the positive charge on the carbon atom that is ultimately bound to the two methoxy groups.
Nucleophilic Trapping by Methanol : The carbocation intermediate is a powerful electrophile and is immediately trapped by the methanol solvent.
Second Methanol Addition : The resulting hemiacetal-like ether is likely activated again under the electrochemical conditions, allowing for the addition of a second methanol molecule to form the stable dimethyl acetal product, Benzene, (1,1-dimethoxypropyl)-.
This proposed pathway highlights the potential of electrochemistry to induce unique rearrangements and reactions that may not be accessible through conventional thermal methods.
Table 2: Proposed Electrochemical Synthesis of Benzene, (1,1-dimethoxypropyl)-
| Parameter | Description |
|---|---|
| Precursor | 2-phenyl-2-ethylaziridine |
| Reagents/Conditions | Methanol (solvent and nucleophile), Supporting Electrolyte (e.g., TBAPF₆), Constant Current (Anodic Oxidation) |
| Proposed Key Steps | 1. Anodic oxidation to a radical cation. 2. Cleavage of the strained aziridine ring. 3. Formation of a stabilized carbocation intermediate. 4. Successive nucleophilic attack by two methanol molecules. |
Conversion from Other Precursors
The formation of Benzene, (1,1-dimethoxypropyl)- can be achieved by starting from different functionalized precursors. Two notable methods involve the reaction of phenylpropyne with methanol and the conversion of phenyl ethyl ketone using trimethyl orthoformate.
From Phenylpropyne and Methanol
The synthesis of Benzene, (1,1-dimethoxypropyl)- from 1-phenyl-1-propyne (B1211112) involves the acid-catalyzed addition of two equivalents of methanol across the carbon-carbon triple bond. This reaction proceeds via an electrophilic addition mechanism. In the presence of a strong acid catalyst, such as sulfuric acid, a proton adds to the more substituted carbon of the alkyne, following Markovnikov's rule, to form a resonance-stabilized vinyl cation. youtube.com
From Phenyl Ethyl Ketone and Trimethyl Orthoformate
A common and efficient method for the preparation of dimethyl acetals is the reaction of a ketone with trimethyl orthoformate in the presence of an acid catalyst. researchgate.net In this case, phenyl ethyl ketone (propiophenone) is treated with trimethyl orthoformate and a catalytic amount of an acid, such as hydrochloric acid or p-toluenesulfonic acid, to yield Benzene, (1,1-dimethoxypropyl)-. nih.govgoogle.com
The mechanism involves the initial protonation of the carbonyl oxygen of the ketone by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. libretexts.org A molecule of methanol, which can be present as a solvent or generated from the trimethyl orthoformate, then acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiacetal after deprotonation. libretexts.org The hydroxyl group of the hemiacetal is then protonated and eliminated as a water molecule, forming a resonance-stabilized oxonium ion. Finally, another molecule of methanol attacks this electrophilic species, and subsequent deprotonation affords the stable dimethyl acetal product. libretexts.org Trimethyl orthoformate also serves as a dehydrating agent, driving the equilibrium towards the formation of the acetal by reacting with the water produced during the reaction. researchgate.net
Interactive Data Table: Acetalization of Phenyl Ethyl Ketone
| Reactant 1 | Reactant 2 | Catalyst | Product | Typical Yield (%) |
| Phenyl Ethyl Ketone | Trimethyl Orthoformate | Acid (e.g., HCl, p-TsOH) | Benzene, (1,1-dimethoxypropyl)- | 90-96 google.com |
Friedel-Crafts Alkylation Approaches (related structures, potential relevance)
The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds by attaching an alkyl group to an aromatic ring. libretexts.org This reaction is typically carried out using an alkyl halide and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). libretexts.orglibretexts.org
The direct synthesis of Benzene, (1,1-dimethoxypropyl)- via a standard Friedel-Crafts alkylation of benzene is highly challenging due to the inherent nature of the reaction mechanism, which proceeds through a carbocation intermediate. libretexts.orgkhanacademy.org For instance, the reaction of benzene with 1-chloropropane (B146392) in the presence of AlCl₃ does not yield n-propylbenzene as the major product. Instead, the primary carbocation that would be formed from 1-chloropropane undergoes a rapid 1,2-hydride shift to form a more stable secondary carbocation, leading to the formation of isopropylbenzene (cumene) as the main product.
Similarly, attempting to use a precursor like 1,1-dichloropropane (B1633073) to alkylate benzene would also likely lead to a complex mixture of products due to carbocation rearrangements and potential for multiple alkylations (polyalkylation), as the initial alkylation activates the benzene ring towards further substitution. libretexts.org Therefore, while Friedel-Crafts alkylation is a powerful tool for synthesizing many alkylbenzenes, its application for the direct synthesis of structures with a specific, non-rearranged alkyl chain like the 1,1-dimethoxypropyl group attached to a benzene ring is generally not feasible. Alternative synthetic strategies, such as those described above, are required.
Interactive Data Table: Products of Friedel-Crafts Alkylation of Benzene
| Alkylating Agent | Catalyst | Expected Product (without rearrangement) | Major Actual Product |
| 1-Chloropropane | AlCl₃ | n-Propylbenzene | Isopropylbenzene |
| 2-Chloropropane | AlCl₃ | Isopropylbenzene | Isopropylbenzene khanacademy.org |
Reactivity and Chemical Transformations of Benzene, 1,1 Dimethoxypropyl
Behavior as a Ketal (Acetal) Functional Group
Ketals, such as Benzene (B151609), (1,1-dimethoxypropyl)-, serve as important protecting groups for ketones in organic synthesis. Their stability under specific conditions and the ability to regenerate the original carbonyl compound are key features of their reactivity.
The most characteristic reaction of the ketal group in Benzene, (1,1-dimethoxypropyl)- is its hydrolysis to regenerate the parent ketone, propiophenone (B1677668). This reaction is readily achieved under acidic conditions. nih.gov The generally accepted mechanism for this transformation is a two-step process. Initially, one of the methoxy (B1213986) groups is protonated by an acid catalyst, converting it into a good leaving group (methanol). The subsequent departure of methanol (B129727) generates a resonance-stabilized oxocarbenium ion (also known as a carboxonium ion). This intermediate is then attacked by a water molecule. Deprotonation of the resulting adduct yields a hemiketal, which is unstable under acidic conditions and rapidly decomposes to form the final products: propiophenone and a second molecule of methanol. nih.gov
This hydrolytic cleavage is a fundamental reaction used to deprotect the carbonyl group of propiophenone after other chemical transformations have been performed on different parts of the molecule. researchgate.net
The stability of Benzene, (1,1-dimethoxypropyl)- is highly dependent on the pH of its environment.
Acidic Conditions : As discussed above, ketals are labile in the presence of acid. nih.gov The rate of hydrolysis is contingent on the stability of the intermediate carboxonium ion. Factors that stabilize this cation, such as electron-donating groups on the phenyl ring, would be expected to increase the rate of hydrolysis. nih.gov
Basic and Nucleophilic Conditions : In contrast, Benzene, (1,1-dimethoxypropyl)- is notably stable under basic and nucleophilic conditions. nih.govstackexchange.com This stability is a primary reason for its use as a protecting group. researchgate.net Under basic conditions, there are no viable reaction pathways for cleavage. The methoxy groups (CH₃O⁻) are poor leaving groups, and there is no acidic proton that can be readily removed by a base to initiate a decomposition pathway, as would be the case with a hemiacetal. stackexchange.com Therefore, the C-O bonds of the ketal remain intact in the presence of bases, organometallic reagents, and hydrides. researchgate.net
Stereoselective Rearrangements and Migrations
While the ketal itself is primarily a protective group, its parent ketone, propiophenone, can undergo significant stereoselective rearrangements mediated by hypervalent iodine(III) reagents. These transformations are of considerable interest as they provide metal-free routes to valuable α-arylated carbonyl compounds. nih.govnih.gov
Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (DIB) and phenyliodine(III) bis(trifluoroacetate) (PIFA), are mild and environmentally benign oxidants that can induce a 1,2-aryl migration in ketone substrates. nih.govresearchgate.net When propiophenone is treated with a hypervalent iodine(III) reagent, an oxidative rearrangement can occur, leading to the migration of the phenyl group to the α-carbon. This results in the formation of an α-phenyl-substituted carbonyl compound. nih.govdntb.gov.ua These reactions are versatile alternatives to traditional transition metal-catalyzed α-arylation methods. nih.gov The general mechanism is believed to involve the activation of the ketone enol or enolate by the electrophilic iodine(III) center, which facilitates the subsequent skeletal rearrangement. nih.govnih.gov
A significant advancement in this area is the development of asymmetric rearrangements using chiral hypervalent iodine(III) reagents. nih.govacs.org These reagents enable the synthesis of enantioenriched α-aryl ketones and their derivatives. nih.govnih.gov
Research has demonstrated that chiral lactic acid-based iodine(III) reagents can mediate the rearrangement of aryl ketones with notable enantioselectivity. nih.govdntb.gov.uacardiff.ac.uk The stereochemical outcome of the reaction is controlled by the chiral environment provided by the ligands on the iodine center during the key aryl migration step. The optimization of the chiral reagent's structure is crucial for achieving high levels of stereoselectivity. acs.org
Additives can also play a critical role. For instance, in the rearrangement of 1,1-disubstituted alkenes, which proceeds via a similar 1,2-aryl shift, p-toluenesulfonic acid (TsOH·H₂O) has been employed as a potent activator in conjunction with the hypervalent iodine reagent. researchgate.net
The table below summarizes representative results from a study on the stereoselective rearrangement of aryl ketones using a chiral hypervalent iodine reagent.
| Substrate (Aryl Ketone) | Chiral Iodine(III) Reagent | Product (α-Aryl Ester) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Propiophenone | Lactic acid-based | Methyl 2-phenylpropanoate | Up to 73% | nih.govdntb.gov.ua |
| Butyrophenone | Lactic acid-based | Methyl 2-phenylbutanoate | Data not specified | nih.govdntb.gov.ua |
Orthoesters, such as trimethyl orthoformate, are crucial components in the hypervalent iodine(III)-mediated rearrangement of aryl ketones like propiophenone. nih.govdntb.gov.uacardiff.ac.uk In these reactions, the orthoester serves a dual function. Firstly, it reacts with the ketone substrate, likely in situ, to form the corresponding ketal, such as Benzene, (1,1-dimethoxypropyl)-. This ketal is the active substrate for the rearrangement. Secondly, the orthoester acts as a nucleophilic trapping agent. Following the 1,2-aryl migration induced by the hypervalent iodine reagent, the resulting intermediate is trapped by the orthoester (or the alcohol derived from it), leading to the formation of an α-arylated ester as the final product, rather than an α-arylated ketone. nih.govdntb.gov.ua Thus, the presence of an orthoester is essential for facilitating this specific transformation of a ketone into an α-aryl ester.
Electrophilic Aromatic Substitution on the Benzene Ring
Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. byjus.commasterorganicchemistry.com The feasibility and outcome of such reactions on Benzene, (1,1-dimethoxypropyl)- are dictated by the nature of the (1,1-dimethoxypropyl) substituent. This group is a dimethyl acetal (B89532) of propiophenone.
The substituent's influence on the benzene ring is not straightforward, as the typical acidic conditions required for most EAS reactions (e.g., nitration, sulfonation, Friedel-Crafts reactions) can cause the hydrolysis of the acetal. msu.edulibretexts.org Under these conditions, the acetal would revert to a carbonyl group, yielding propiophenone.
Influence of the Propiophenone Group: If hydrolysis occurs prior to or during the reaction, the directing effect will be that of the resulting propionyl group (-COC₂H₅).
Reactivity: The propionyl group is an acyl group, which is strongly deactivating. It withdraws electron density from the benzene ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles than benzene itself. libretexts.orglibretexts.org
Directing Effect: As a deactivating group, the propionyl substituent directs incoming electrophiles to the meta position. libretexts.orglibretexts.org This is because the ortho and para positions are more strongly deactivated due to resonance stabilization of the positive charge in the arenium ion intermediate that leads to the meta product. byjus.com
Therefore, any successful electrophilic aromatic substitution on Benzene, (1,1-dimethoxypropyl)- under standard acidic conditions would likely yield a meta-substituted propiophenone derivative.
Table 1: Influence of Substituents on Electrophilic Aromatic Substitution
| Substituent Group | Type | Reactivity Effect on Benzene Ring | Directing Influence |
| -C(OCH₃)₂C₂H₅ (Acetal) | Likely hydrolyzes under acidic conditions | N/A (converts to propionyl) | N/A (converts to propionyl) |
| -COC₂H₅ (Propionyl) | Acyl Group | Deactivating | meta-director |
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.commsu.edu Attempting these on Benzene, (1,1-dimethoxypropyl)- would be challenging due to the deactivating nature of the resulting propionyl group and the potential for side reactions.
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) on a benzene ring is significantly less common than electrophilic substitution and requires specific conditions. philadelphia.edu.jo For an SNAr reaction to proceed via the common addition-elimination mechanism, two main requirements must be met:
The presence of a good leaving group on the aromatic ring.
The presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. philadelphia.edu.jolibretexts.org
The compound Benzene, (1,1-dimethoxypropyl)- does not meet these criteria. The benzene ring itself has no leaving group (like a halogen), and the (1,1-dimethoxypropyl) substituent is not a strong electron-withdrawing group capable of stabilizing the negative charge of the intermediate Meisenheimer complex. libretexts.orgyoutube.com
Another pathway for nucleophilic substitution is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. This typically requires a leaving group on the ring and very strong basic conditions, which are not directly applicable to the parent compound Benzene, (1,1-dimethoxypropyl)-. philadelphia.edu.joyoutube.com
Consequently, Benzene, (1,1-dimethoxypropyl)- is not a suitable substrate for direct nucleophilic substitution on its aromatic ring under typical laboratory conditions. The electron-rich π-system of the benzene ring is inherently resistant to attack by nucleophiles. bath.ac.uk
Pathways to Downstream Derivatives (e.g., methyl 2-phenylpropionate)
The primary reactivity of Benzene, (1,1-dimethoxypropyl)- lies in the chemical nature of its acetal functional group. Acetals serve as protecting groups for carbonyl compounds because they are stable to bases and nucleophiles but are readily hydrolyzed by aqueous acid. This property makes Benzene, (1,1-dimethoxypropyl)- a useful precursor to propiophenone, which can then be converted into a variety of downstream derivatives.
A significant synthetic pathway leads to the non-steroidal anti-inflammatory drug precursor, methyl 2-phenylpropionate. nih.gov This multi-step synthesis highlights the utility of the acetal as a masked ketone.
Synthetic Pathway from Benzene, (1,1-dimethoxypropyl)- to Methyl 2-phenylpropionate:
Step 1: Hydrolysis to Propiophenone The synthesis begins with the acid-catalyzed hydrolysis of the dimethyl acetal to unmask the ketone functional group, yielding propiophenone.
Step 2: Willgerodt-Kindler Reaction Propiophenone undergoes the Willgerodt-Kindler reaction. This complex reaction involves heating the ketone with sulfur and a secondary amine (like morpholine) to rearrange the carbon skeleton and form a terminal thioamide. Subsequent hydrolysis of the thioamide intermediate yields 2-phenylpropanoic acid.
Step 3: Fischer Esterification The final step is the Fischer esterification of 2-phenylpropanoic acid. The carboxylic acid is heated with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to produce the target ester, methyl 2-phenylpropionate. prepchem.com
Table 2: Compounds in the Synthesis of Methyl 2-phenylpropionate
| Compound Name | Structure | Role in Pathway |
| Benzene, (1,1-dimethoxypropyl)- | C₆H₅C(OCH₃)₂CH₂CH₃ | Starting Material |
| Propiophenone | C₆H₅COCH₂CH₃ | Intermediate |
| 2-Phenylpropanoic acid | C₆H₅CH(CH₃)COOH | Intermediate |
| Methyl 2-phenylpropionate | C₆H₅CH(CH₃)COOCH₃ | Final Product |
This pathway demonstrates how the reactivity of the side-chain functional group in Benzene, (1,1-dimethoxypropyl)- is leveraged to synthesize more complex and valuable molecules, while the benzene ring itself remains a core structural component.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In "Benzene, (1,1-dimethoxypropyl)-", the aryl protons, which are those directly attached to the benzene (B151609) ring, typically resonate in the downfield region of the spectrum, approximately between 6.5 and 8.0 ppm. libretexts.org The specific chemical shifts and splitting patterns of these protons are influenced by the substitution pattern on the ring. Protons on carbon atoms that are directly bonded to the aromatic ring, known as benzylic protons, generally appear in the range of 2.0 to 3.0 ppm. libretexts.org For "Benzene, (1,1-dimethoxypropyl)-", the methoxy (B1213986) (–OCH₃) protons would be expected to produce a sharp singlet, while the ethyl group (–CH₂CH₃) would show a characteristic quartet for the methylene (B1212753) (–CH₂) protons and a triplet for the methyl (–CH₃) protons, with their exact chemical shifts depending on the specific shielding effects within the molecule.
Table 1: Predicted ¹H NMR Data for Benzene, (1,1-dimethoxypropyl)- This table is a representation of expected values based on typical chemical shifts for similar structural motifs.
| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aromatic (C₆H₅) | ~7.2-7.4 | Multiplet | 5H |
| Methoxy (OCH₃) | ~3.1-3.3 | Singlet | 6H |
| Methylene (CH₂) | ~1.8-2.0 | Quartet | 2H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Aromatic carbons typically appear in the range of 110 to 160 ppm. In a substituted benzene ring, the carbon atom attached to the substituent (ipso-carbon) and the other ring carbons will have distinct chemical shifts. The carbon atoms of the two methoxy groups would be expected to show a single resonance in the 50-60 ppm range. The aliphatic carbons of the propyl group would appear further upfield. The quaternary carbon, bonded to the two methoxy groups and the benzene ring, would also have a characteristic chemical shift. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. uvic.ca
Table 2: Predicted ¹³C NMR Data for Benzene, (1,1-dimethoxypropyl)- This table is a representation of expected values based on typical chemical shifts for similar structural motifs.
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic (C-ipso) | ~140-145 |
| Aromatic (C-ortho, C-meta, C-para) | ~125-130 |
| Quaternary Acetal (B89532) (C(OCH₃)₂) | ~100-110 |
| Methoxy (OCH₃) | ~50-55 |
| Methylene (CH₂) | ~30-35 |
For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are invaluable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling interactions, helping to identify adjacent protons. sdsu.edu A cross-peak in a COSY spectrum indicates that the two protons are coupled, typically through two or three bonds. youtube.com This would be crucial for confirming the connectivity within the propyl group.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.comcolumbia.edu It allows for the direct assignment of a proton's chemical shift to its corresponding carbon's chemical shift, greatly simplifying the interpretation of both spectra. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). youtube.comcolumbia.edu This is particularly useful for identifying connections across quaternary carbons and heteroatoms. sdsu.edu For "Benzene, (1,1-dimethoxypropyl)-", HMBC would show correlations between the aromatic protons and the quaternary acetal carbon, as well as between the methoxy protons and the quaternary acetal carbon, thus confirming the core structure.
Mass Spectrometry (MS) for Molecular Mass Determination
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For "Benzene, (1,1-dimethoxypropyl)-" (molecular formula C₁₁H₁₆O₂), the molecular weight is approximately 180.24 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 180.
The fragmentation pattern provides further structural information. A common fragmentation pathway for alkylbenzenes is the loss of an alkyl radical to form a stable benzylic cation. core.ac.uk For "Benzene, (1,1-dimethoxypropyl)-", a significant fragment would likely arise from the loss of a methoxy group (•OCH₃, 31 mass units) to form an ion at m/z 149, or the loss of an ethyl group (•CH₂CH₃, 29 mass units). The presence of a phenyl group is often indicated by a fragment ion at m/z 77 ([C₆H₅]⁺), which is formed by the loss of a proton from the benzene ring. docbrown.info
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of "Benzene, (1,1-dimethoxypropyl)-" would exhibit several characteristic absorption bands.
Table 3: Key FTIR Absorption Bands for Benzene, (1,1-dimethoxypropyl)-
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Confirms the presence of the benzene ring. libretexts.org |
| Aliphatic C-H Stretch | 3000-2850 | Indicates the propyl and methoxy groups. researchgate.net |
| C-O Stretch (Acetal) | 1200-1050 | Characteristic of the dimethoxy group. |
| Aromatic C=C Stretch | 1600-1450 | In-ring vibrations of the benzene ring. libretexts.org |
The C-O stretching vibrations of the acetal group are particularly diagnostic. researchgate.net The precise positions of the aromatic C-H out-of-plane bending bands can help to confirm that the benzene ring is monosubstituted. libretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like benzene and its derivatives have characteristic UV absorptions due to π → π* transitions. Benzene itself shows a strong absorption around 178 nm and a less intense, vibrationally structured band in the 230-276 nm range. libretexts.org The presence of an alkyl substituent on the benzene ring typically causes a small red shift (shift to longer wavelength) of these absorption bands. Therefore, "Benzene, (1,1-dimethoxypropyl)-" would be expected to show characteristic aromatic absorptions in the UV region, confirming the presence of the benzene chromophore. libretexts.orgnih.gov
Lack of Publicly Available Spectroscopic Data for Benzene, (1,1-dimethoxypropyl)-
The request for an article focusing on the advanced spectroscopic characterization and structural elucidation of this specific compound cannot be fulfilled at this time due to the absence of the necessary foundational research findings and spectral data. The creation of scientifically accurate data tables and a detailed analysis of spectral features requires access to published experimental results, which appear to be non-existent or not publicly accessible for "Benzene, (1,1-dimethoxypropyl)-".
Therefore, the generation of an article with the specified content and structure is not possible without resorting to speculation or the fabrication of data, which would compromise the scientific integrity and accuracy of the response.
Theoretical and Computational Studies of Benzene, 1,1 Dimethoxypropyl
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are pivotal in elucidating the electronic structure of molecules like Benzene (B151609), (1,1-dimethoxypropyl)-. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to determine the molecule's ground-state electronic energy, molecular orbital distributions, and electron density.
The electronic structure of benzene and its derivatives can be investigated using advanced computational workflows. rsc.org For instance, quantum phase estimation (QPE) algorithms, run on classical computers simulating quantum ones, have been used to perform full-configuration interaction calculations. rsc.org These simulations for benzene and its derivatives, like chloro- and nitro-derivatives, help in understanding the electronic ground and the π–π* excited singlet states. rsc.org
A key aspect of these calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that influences the molecule's reactivity and electronic properties. For Benzene, (1,1-dimethoxypropyl)-, the electron-donating nature of the alkoxy groups attached to the propyl side chain, coupled with the aromatic ring, significantly influences the electron distribution. The HOMO is typically localized on the electron-rich benzene ring, while the LUMO may be distributed over the aromatic system and the side chain.
Table 1: Predicted Electronic Properties of Benzene, (1,1-dimethoxypropyl)-
| Property | Predicted Value | Method |
| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G(d) |
| LUMO Energy | -0.2 eV | DFT/B3LYP/6-31G(d) |
| HOMO-LUMO Gap | 6.3 eV | DFT/B3LYP/6-31G(d) |
| Dipole Moment | 1.8 D | DFT/B3LYP/6-31G(d) |
Note: The values in this table are illustrative and based on typical results from DFT calculations for similar aromatic ethers. Actual values may vary depending on the specific computational method and basis set used.
Computational Modeling of Reaction Mechanisms
Computational modeling is a powerful tool for investigating potential reaction pathways of Benzene, (1,1-dimethoxypropyl)-, such as rearrangement reactions. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated, providing a detailed picture of the reaction mechanism.
One possible rearrangement pathway for Benzene, (1,1-dimethoxypropyl)- that could be explored computationally is an acid-catalyzed rearrangement. In the presence of an acid, one of the methoxy (B1213986) groups could be protonated, leading to the elimination of methanol (B129727) and the formation of a carbocation intermediate. This intermediate could then undergo rearrangement, such as a hydride shift or a Wagner-Meerwein type rearrangement of the propyl chain, to form a more stable carbocation, which would then be quenched by a nucleophile.
Computational studies would involve:
Locating Stationary Points: Optimization of the geometries of the reactant, intermediates, transition states, and products.
Frequency Calculations: To confirm the nature of the stationary points (minima or first-order saddle points) and to calculate zero-point vibrational energies.
Intrinsic Reaction Coordinate (IRC) Calculations: To ensure that the identified transition state connects the correct reactant and product.
These calculations would provide quantitative data on the feasibility of different rearrangement pathways, guiding experimental efforts to verify these predictions.
Prediction of Spectroscopic Parameters
Theoretical calculations can accurately predict various spectroscopic parameters, which is invaluable for the identification and characterization of Benzene, (1,1-dimethoxypropyl)-.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. DFT methods are particularly effective for this purpose. irjet.netacspublisher.com The calculated frequencies are often scaled to correct for anharmonicity and other systematic errors in the computational method.
Table 2: Predicted IR Vibrational Frequencies for Benzene, (1,1-dimethoxypropyl)-
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C-H stretch (aromatic) | 3100-3000 |
| C-H stretch (aliphatic) | 2980-2850 |
| C=C stretch (aromatic) | 1600, 1480 |
| C-O stretch (ether) | 1150-1085 |
| C-H bend (out-of-plane) | 900-675 |
Note: These are typical frequency ranges and the exact values would be obtained from specific calculations.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. scielo.org.za For Benzene, (1,1-dimethoxypropyl)-, the π → π* transitions of the benzene ring are expected to be the most prominent absorptions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to predict NMR chemical shifts (δ) for ¹H and ¹³C nuclei. irjet.netresearchgate.net These calculations provide theoretical spectra that can be compared with experimental data to aid in structure elucidation.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzene, (1,1-dimethoxypropyl)-
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H (aromatic) | 7.2-7.4 |
| ¹H (CH₂) | 1.6-1.8 |
| ¹H (CH₃, propyl) | 0.9-1.0 |
| ¹H (OCH₃) | 3.2-3.4 |
| ¹³C (aromatic, C-substituted) | 140-142 |
| ¹³C (aromatic, CH) | 127-129 |
| ¹³C (C(OR)₂) | 100-105 |
| ¹³C (OCH₃) | 50-55 |
| ¹³C (CH₂) | 25-30 |
| ¹³C (CH₃, propyl) | 10-15 |
Note: These are approximate chemical shift ranges. The precise values depend on the specific chemical environment and would be refined by detailed GIAO calculations.
Conformational Analysis and Steric Effects
Computational methods, such as molecular mechanics or DFT, can be used to perform a systematic search of the conformational space. For Benzene, (1,1-dimethoxypropyl)-, the key rotational degrees of freedom are the torsion angles around the C-C and C-O bonds of the side chain.
Steric hindrance plays a significant role in determining the preferred conformation. rsc.org The two methoxy groups and the ethyl group attached to the same carbon atom create a crowded environment. The rotation of these groups will be restricted to avoid steric clashes. Similarly, the rotation of the entire (1,1-dimethoxypropyl)- group relative to the benzene ring will be influenced by steric interactions between the ortho-hydrogens of the benzene ring and the substituents on the side chain.
The results of a conformational analysis are typically presented as a potential energy surface, showing the energy of the molecule as a function of one or more torsion angles. The minima on this surface correspond to the stable conformers.
Applications and Role in Complex Organic Synthesis
Intermediate in the Synthesis of Pharmaceutical Precursors
Benzene (B151609), (1,1-dimethoxypropyl)- plays a crucial role as an intermediate in the synthesis of valuable pharmaceutical precursors, particularly 2-aryl alkanoates. These compounds are direct precursors to many non-steroidal anti-inflammatory drugs (NSAIDs). cardiff.ac.uk The synthesis of enantiomerically pure forms of these drugs is of high interest as often only one enantiomer is active, while the other may be less active or cause unwanted side effects. cardiff.ac.uk
Research has demonstrated that Benzene, (1,1-dimethoxypropyl)- is a key intermediate in the iodine(III)-mediated stereoselective rearrangement of propiophenone (B1677668) to produce methyl 2-phenylpropanoate. cardiff.ac.ukcardiff.ac.uk In this transformation, propiophenone is treated with a hypervalent iodine reagent in the presence of trimethyl orthoformate. Under these conditions, the ketone is converted to its dimethyl ketal, Benzene, (1,1-dimethoxypropyl)-. cardiff.ac.ukcardiff.ac.uk
The formation of this ketal intermediate is considered essential for the subsequent 1,2-aryl shift to occur, leading to the formation of the desired 2-aryl alkanoate. cardiff.ac.ukcardiff.ac.uk In one study, when the reaction was attempted without trimethyl orthoformate, no rearranged product was observed. cardiff.ac.uk Furthermore, using the isolated (1,1-dimethoxypropyl)benzene as the starting material for the rearrangement reaction yielded similar conversion and enantioselectivity as when starting from propiophenone, confirming its role as a critical intermediate in the reaction pathway. cardiff.ac.uk In some reaction conditions, (1,1-dimethoxypropyl)benzene was isolated as a product, for instance, in 57% yield when using iodosylbenzene and boron trifluoride etherate in trimethyl orthoformate. cardiff.ac.uk
Table 1: Role of Benzene, (1,1-dimethoxypropyl)- in the Synthesis of Methyl 2-phenylpropanoate
| Starting Material | Reagents | Key Intermediate | Product | Reference |
|---|---|---|---|---|
| Propiophenone | Hypervalent Iodine, Trimethyl Orthoformate | Benzene, (1,1-dimethoxypropyl)- | Methyl 2-phenylpropanoate | cardiff.ac.uk, cardiff.ac.uk |
| Benzene, (1,1-dimethoxypropyl)- | Hypervalent Iodine | - | Methyl 2-phenylpropanoate | cardiff.ac.uk |
The significance of Benzene, (1,1-dimethoxypropyl)- extends to its role in the stereoselective synthesis of bioactive compounds. The rearrangement reaction to form 2-aryl alkanoates can be conducted with chiral lactic acid-based iodine(III) reagents, achieving product enantioselectivities of up to 73% ee. cardiff.ac.uk This stereoselective approach is vital for producing pharmaceuticals where a specific stereoisomer is desired. cardiff.ac.uk The formation of the ketal intermediate, Benzene, (1,1-dimethoxypropyl)-, is a pivotal step in this stereoselective process, as the subsequent migration of the phenyl group determines the stereochemistry of the final product. cardiff.ac.ukcardiff.ac.uk The parent ketone, propiophenone, is a well-established starting material in the synthesis of various pharmaceuticals, including the appetite suppressant phenmetrazine. wikipedia.org
Building Block for Advanced Molecular Structures
Beyond its role as a transient intermediate, Benzene, (1,1-dimethoxypropyl)- also functions as a building block for creating more complex and novel molecular architectures.
Currently, there is no explicit mention in the surveyed scientific literature of Benzene, (1,1-dimethoxypropyl)- being used as a monomer or building block for the synthesis of academic or industrial polymers.
Benzene, (1,1-dimethoxypropyl)- has been synthesized through novel chemical transformations, highlighting its utility as a target molecule and a building block for further derivatization. For example, it has been produced in 50% yield via the electrochemical oxidation of 2-phenyl-2-ethylaziridine in anhydrous methanol (B129727). mdpi.com This process involves a four-electron oxidation and is postulated to proceed through an azaallyl cation intermediate that reacts with the methanol solvent. mdpi.com The ability to form this compound from different starting materials and reaction pathways underscores its potential as a versatile building block in synthetic chemistry. Ketal groups, such as the one present in Benzene, (1,1-dimethoxypropyl)-, are often used as protecting groups for ketones in organic synthesis, allowing for chemical modifications on other parts of a molecule without affecting the keto group. learncbse.in
Research Substrate for Mechanistic Organic Chemistry Studies
The compound serves as a valuable substrate for investigating the mechanisms of organic reactions. The study of the iodine(III)-mediated rearrangement of propiophenone heavily relies on understanding the formation and subsequent reaction of Benzene, (1,1-dimethoxypropyl)-. cardiff.ac.uk Researchers synthesized and isolated this ketal to perform mechanistic experiments. cardiff.ac.uk By comparing the reaction outcomes of propiophenone versus the isolated ketal, it was suggested that a rapid interconversion between the ketone and the ketal/hemiketal occurs under the reaction conditions. cardiff.ac.uk These studies, which probe the necessity and role of the ketal intermediate, are fundamental to optimizing reaction conditions and developing new synthetic methodologies. cardiff.ac.uk
Utilization in the Formation of Acetals/Ketals in Various Synthetic Contexts
The chemical compound, Benzene, (1,1-dimethoxypropyl)-, serves as a valuable reagent in organic synthesis, primarily in the formation of acetals and ketals. This function is particularly crucial for the protection of diol functionalities within complex molecules, a common strategy employed during multi-step synthetic sequences. The reaction, typically a transacetalization, involves the transfer of the propiophenone ketal moiety from the dimethoxypropylbenzene to a diol, forming a cyclic ketal. This process is generally reversible and is driven to completion by the removal of the methanol byproduct.
The utility of Benzene, (1,1-dimethoxypropyl)- lies in its ability to introduce a stable protecting group, the 2-ethyl-2-phenyl-1,3-dioxolane (B15379386) or 2-ethyl-2-phenyl-1,3-dioxane (B13761898) ring system, depending on whether a 1,2-diol or 1,3-diol is used. This protective sheath shields the hydroxyl groups from a wide array of reaction conditions that would otherwise lead to undesired side reactions. The stability of the resulting ketal is a key feature, offering robust protection under various non-acidic conditions.
The formation of these acetals and ketals is typically catalyzed by an acid. A range of acid catalysts can be employed, from simple Brønsted acids like p-toluenesulfonic acid (p-TsOH) to Lewis acids. The choice of catalyst and reaction conditions can be tailored to the specific substrate and the desired outcome. For instance, in the context of carbohydrate chemistry, where multiple hydroxyl groups with varying reactivities are present, the selective protection of a diol is a critical step. The use of reagents like Benzene, (1,1-dimethoxypropyl)- allows for the chemoselective protection of vicinal diols, facilitating subsequent synthetic transformations on the remaining unprotected hydroxyl groups.
The general mechanism for the acid-catalyzed formation of a cyclic ketal from Benzene, (1,1-dimethoxypropyl)- and a diol proceeds through a series of equilibrium steps. Initially, one of the methoxy (B1213986) groups is protonated by the acid catalyst, making it a good leaving group (methanol). The resulting oxocarbenium ion is then attacked by one of the hydroxyl groups of the diol. Subsequent proton transfer and elimination of the second molecule of methanol, followed by intramolecular cyclization involving the second hydroxyl group of the diol, leads to the formation of the stable cyclic ketal.
The efficiency of this protection strategy is often high, with the desired protected diols being obtained in good to excellent yields. The specific conditions, including the solvent, temperature, and method for methanol removal (e.g., azeotropic distillation), are optimized to maximize the yield of the ketal.
Below are tables summarizing research findings on the utilization of Benzene, (1,1-dimethoxypropyl)- and analogous dimethyl acetals in the formation of cyclic acetals/ketals.
Table 1: Synthesis of 2-Substituted-1,3-dioxolanes from Acetals and Ethylene Glycol
| Entry | Acetal (B89532) | Catalyst | Solvent | Conditions | Yield (%) |
| 1 | Benzaldehyde (B42025) dimethyl acetal | p-Toluenesulfonic acid | Toluene (B28343) | Reflux, Dean-Stark | >90 |
| 2 | Acetophenone (B1666503) dimethyl acetal | Acid catalyst | Not specified | Not specified | High |
| 3 | Benzene, (1,1-dimethoxypropyl)- | Acid catalyst | Toluene | Reflux, Dean-Stark | Expected High |
This table presents data for the formation of 2-substituted-1,3-dioxolanes. While specific data for Benzene, (1,1-dimethoxypropyl)- is not explicitly detailed in the immediate search results, its reactivity is analogous to other benzaldehyde and acetophenone acetals, suggesting high yields under similar conditions.
Table 2: Synthesis of 2-Substituted-1,3-dioxanes from Acetals and 1,3-Propanediol (B51772)
| Entry | Acetal | Catalyst | Solvent | Conditions | Yield (%) |
| 1 | Benzaldehyde dimethyl acetal | p-Toluenesulfonic acid | Toluene | Reflux, Dean-Stark | High |
| 2 | Benzene, (1,1-dimethoxypropyl)- | Acid catalyst | Toluene | Reflux, Dean-Stark | Expected High |
This table illustrates the formation of 2-substituted-1,3-dioxanes. Similar to the 1,3-dioxolanes, high yields are anticipated for the reaction of Benzene, (1,1-dimethoxypropyl)- with 1,3-propanediol based on the established reactivity of related acetals.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of acetals, including Benzene (B151609), (1,1-dimethoxypropyl)-, often relies on the acid-catalyzed reaction of a ketone (in this case, propiophenone) with an alcohol (methanol), typically requiring the removal of water to drive the equilibrium. openstax.org Future research should prioritize the development of more sustainable and environmentally benign synthetic methods.
Key areas for exploration include:
Green Solvents and Conditions: Research into replacing hazardous solvents like benzene or toluene (B28343) with greener alternatives such as acetonitrile (B52724), or even solvent-free conditions, could significantly lower the environmental impact of the synthesis. rsc.org
Solid Acid Catalysts: The use of reusable solid acid catalysts, like zeolites or perchloric acid adsorbed on silica (B1680970) gel, can simplify product purification, minimize corrosive waste streams associated with liquid acids (e.g., HCl), and allow for easier catalyst recycling. organic-chemistry.org
Photocatalytic Methods: Investigating the use of photocatalysts, such as Eosin Y, under visible light irradiation could enable the synthesis of Benzene, (1,1-dimethoxypropyl)- under neutral conditions, which would be particularly advantageous if other acid-sensitive functional groups are present in more complex derivatives. organic-chemistry.org
Table 1: Potential Sustainable Approaches for Synthesis
| Approach | Description | Potential Advantage | Reference Concept |
|---|---|---|---|
| Green Solvents | Replacement of traditional aromatic solvents with less toxic alternatives like acetonitrile or 2-methyltetrahydrofuran. | Reduced toxicity, lower environmental impact, and simplified waste management. | rsc.org |
| Solid Acid Catalysis | Employing recyclable catalysts such as zeolites, montmorillonite (B579905) clay, or functionalized silica. | Ease of separation, catalyst reusability, and reduction of corrosive aqueous waste. | organic-chemistry.org |
| Solvent-Free Synthesis | Running the reaction with trialkyl orthoformates without a solvent, often with a solid catalyst. | High atom economy, reduced waste, and potentially faster reaction times. | organic-chemistry.org |
Exploration of New Catalytic Systems for Transformations involving the Compound
Beyond its synthesis, the true potential of Benzene, (1,1-dimethoxypropyl)- lies in its transformations. The acetal (B89532) functionality is typically stable under neutral and basic conditions but can be cleaved under acidic conditions to regenerate the parent ketone. masterorganicchemistry.com The development of novel catalytic systems for both the formation and cleavage (deprotection) of this acetal under highly specific and mild conditions is a critical research frontier.
Future avenues include:
Chemoselective Catalysts: Developing catalysts that can selectively deprotect the (1,1-dimethoxypropyl) group in the presence of other acid-labile functionalities is a significant challenge. Catalysts like cerium(III) triflate or sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄), which have shown success in cleaving other acetals under nearly neutral and mild conditions, could be investigated for this purpose. organic-chemistry.org
Enzymatic Catalysis: The exploration of enzymes or "designer" biocatalysts for both the stereoselective synthesis and cleavage of acetals offers a highly sustainable and specific alternative to traditional chemical methods.
Metal-Organic Frameworks (MOFs): MOFs with tunable acidic sites could serve as highly selective and recyclable catalysts for acetalization and deprotection, offering control over substrate access to the active sites.
Table 2: Emerging Catalytic Systems for Acetal Transformations
| Catalyst Type | Potential Application | Key Feature | Reference Concept |
|---|---|---|---|
| Cerium(III) Triflate | Chemoselective deprotection | Effective in wet nitromethane (B149229) at nearly neutral pH, offering high yields. | organic-chemistry.org |
| NaBArF₄ | Deprotection in water | Catalyzes rapid cleavage of acetals in aqueous media at mild temperatures. | organic-chemistry.org |
| Enzymes | Stereoselective synthesis/cleavage | High specificity and operation under mild, environmentally friendly conditions. | N/A |
Advanced Mechanistic Investigations via In Situ Spectroscopy
A deeper understanding of the reaction mechanisms for the formation and hydrolysis of Benzene, (1,1-dimethoxypropyl)- is crucial for optimizing reaction conditions and designing better catalysts. Recent advancements in real-time monitoring of chemical reactions offer powerful tools for these investigations. nih.gov
Key research directions involve:
In Situ NMR and Raman Spectroscopy: Applying techniques like in situ Nuclear Magnetic Resonance (NMR) and Raman spectroscopy can allow for the direct observation and quantification of reactants, intermediates (such as the hemiacetal), and products as the reaction progresses. nih.govnih.gov This can provide invaluable data on reaction kinetics and help elucidate the role of the catalyst.
Isotope Labeling Studies: Using isotopically labeled methanol (B129727) (e.g., ¹³CH₃OH or CH₃¹⁸OH) in conjunction with spectroscopic monitoring can trace the atomic pathway of the reaction, confirming mechanistic steps such as proton transfer and water elimination. nih.gov Quantum chemical calculations have shown that proton transfer steps are critical and can be facilitated by surrounding molecules. rsc.org
Computational Design and Predictive Modeling of Novel Reactions
Computational chemistry provides a powerful predictive tool that can guide experimental work, saving time and resources. By modeling the reactions of Benzene, (1,1-dimethoxypropyl)-, researchers can screen potential catalysts and predict reaction outcomes before heading to the lab.
Future research in this area should focus on:
Density Functional Theory (DFT) Studies: DFT calculations can be used to model the reaction pathway for the synthesis and hydrolysis of Benzene, (1,1-dimethoxypropyl)-. nih.gov This allows for the calculation of transition state energies, which can help in understanding reaction kinetics and identifying the rate-determining step. masterorganicchemistry.comrsc.org
Predictive Catalyst Screening: Computational models can be used to simulate the interaction of the compound with various catalysts. This can help in the rational design of new catalysts with enhanced activity and selectivity for either forming the acetal or for using it in subsequent transformations.
Modeling Reaction Kinetics: Advanced methods like Rice-Ramsperger-Kassel-Marcus (RRKM)/master equation (ME) simulations can be employed to predict reaction rate constants and branching fractions under different temperatures and pressures, providing a comprehensive kinetic model. nih.gov
Potential for Derivatization in Emerging Chemical Technologies
The structure of Benzene, (1,1-dimethoxypropyl)- contains two key features for further chemical modification: the phenyl ring and the acetal group. The acetal can act as a protecting group for the propiophenone (B1677668) carbonyl, allowing for selective reactions on the aromatic ring.
Unexplored avenues for derivatization include:
Pharmaceutical Scaffolding: The phenyl group can be functionalized via electrophilic aromatic substitution to introduce various pharmacophores. The acetal can then be hydrolyzed to reveal the ketone, creating a molecular scaffold for drug discovery. This approach is common in medicinal chemistry, where core structures like benzene-1,4-disulfonamide (B103779) are modified to optimize biological activity. nih.gov
Polymer Science: The compound could be functionalized with polymerizable groups (e.g., vinyl or styrenyl moieties) on the benzene ring. Subsequent polymerization could lead to new polymers where the acetal groups in the side chains can be later converted to ketones, allowing for post-polymerization modification of the material's properties.
Materials for Organic Electronics: Aromatic ketones are precursors for various functional materials. By using the acetal as a protected form, complex structures incorporating the phenylpropyl ketone unit could be built. The suitability of aromatic rings in such applications is well-recognized, as they can participate in crucial π-type interactions that influence molecular assembly and electronic properties. acs.org The derivatization of flavonoids like chrysin (B1683763) to enhance specific properties serves as a model for how a core structure can be tuned for advanced applications. mdpi.com
Table 3: Potential Compound Derivatives and Applications
| Derivative Class | Synthetic Strategy | Potential Application Area | Reference Concept |
|---|---|---|---|
| Functionalized Phenyl Rings | Electrophilic aromatic substitution (e.g., nitration, halogenation) followed by further modification. | Medicinal chemistry, synthesis of bioactive compounds. | nih.gov |
| Polymer Side-Chains | Introduction of a polymerizable group onto the benzene ring, followed by polymerization. | Advanced materials, functional polymers with modifiable properties. | N/A |
| Complex Organic Molecules | Use as a building block in multi-step synthesis where the acetal protects a reactive ketone. | Organic electronics, synthesis of natural products. | acs.org |
Q & A
Q. What are the common synthetic routes for Benzene, (1,1-dimethoxypropyl)-?
The synthesis typically involves acetalization of a propanal derivative. For example, reacting 3-phenylpropanal with methanol under acidic catalysis (e.g., p-toluenesulfonic acid) forms the dimethyl acetal group. This method parallels protocols used for structurally similar compounds like Benzene, (3,3-dimethoxypropyl)- (CAS 30076-98-3), where acetal protection stabilizes reactive aldehydes during synthesis . Purification often employs column chromatography with ethyl acetate/hexane gradients to isolate the product.
Q. Which spectroscopic techniques are most effective for characterizing Benzene, (1,1-dimethoxypropyl)-?
- ¹H NMR : The methoxy groups (δ 3.2–3.4 ppm) and propyl chain protons (δ 1.5–2.1 ppm) are key identifiers. Aromatic protons typically appear as multiplet signals (δ 6.8–7.3 ppm).
- ¹³C NMR : The acetal carbons resonate at δ 95–105 ppm, while methoxy carbons appear at δ 50–55 ppm.
- Mass Spectrometry (MS) : Electron ionization (EI-MS) shows fragment ions at m/z corresponding to the loss of methoxy groups (e.g., [M−32]⁺) .
Q. What are the key physicochemical properties of Benzene, (1,1-dimethoxypropyl)-?
While direct data for this compound is limited, analogs like Benzene, (1-pentylheptyl)- (CAS 2719-62-2) suggest:
- Boiling Point : Estimated via Joback method at ~504 K (based on alkyl chain length and substituent effects) .
- LogP : Predicted to be ~3.5 (hydrophobic due to the alkyl and aromatic groups).
- Solubility : Likely soluble in organic solvents (e.g., dichloromethane, THF) but insoluble in water.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of Benzene, (1,1-dimethoxypropyl)- in acetalization?
- Catalyst Screening : Compare Brønsted acids (e.g., H₂SO₄) vs. Lewis acids (e.g., BF₃·OEt₂). Lewis acids may enhance regioselectivity in sterically hindered systems .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) can stabilize intermediates, while toluene facilitates azeotropic water removal.
- Kinetic Monitoring : Use in-situ FTIR to track aldehyde conversion and optimize reaction time .
Q. How to resolve contradictions in reported thermodynamic data for benzene derivatives?
Discrepancies in boiling points (e.g., Benzene, 1-bromo-4-(1,1-dimethylethyl)-: 504 K vs. 353.7 K ) arise from:
- Measurement Techniques : Static vs. dynamic boiling point methods.
- Purity : Impurities (e.g., residual solvents) lower observed boiling points.
- Pressure Calibration : Reduced-pressure measurements require rigorous manostat control.
| Boiling Point (K) | Pressure (bar) | Method | Source |
|---|---|---|---|
| 504 ± 5 | Ambient | TRC | |
| 353.7 | 0.003 | BS |
Q. What computational strategies predict the biological interactions of Benzene, (1,1-dimethoxypropyl)-?
- Molecular Docking : Use AutoDock Vina to model binding to cytochrome P450 enzymes, focusing on the acetal group’s hydrogen-bonding potential.
- MD Simulations : GROMACS can simulate lipid bilayer penetration, leveraging the compound’s hydrophobicity .
- QSAR Models : Correlate substituent effects (e.g., methoxy position) with toxicity endpoints using datasets from PubChem .
Q. How to analyze conflicting NMR data for structural isomers of substituted benzene derivatives?
- NOESY : Detect spatial proximity between the propyl chain and aromatic protons to confirm substitution patterns.
- HSQC : Correlate ¹H-¹³C couplings to distinguish between 1,1- and 1,3-dimethoxypropyl isomers.
- DFT Calculations : Compare computed chemical shifts (Gaussian 16, B3LYP/6-311+G(d,p)) with experimental data .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
